

Application Notes & Protocols for Quality Control of Radiolabeled Satumomab Pendetide

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Compound of Interest

Compound Name: *SatuMoMab Pendetide*

CAS No.: *138955-26-7*

Cat. No.: *B1181239*

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Introduction

Satumomab Pendetide is a murine monoclonal antibody, Satumomab, conjugated to the linker-chelator, glycyl-tyrosyl-(N, ϵ -diethylenetriaminepentaacetic acid)-lysine (GYK-DTPA). For diagnostic imaging purposes, it is radiolabeled with Indium-111 (^{111}In). The resulting agent, ^{111}In -Satumomab Pendetide, is an immunoscintigraphic agent. The quality control of this radiopharmaceutical is critical to ensure its safety, efficacy, and diagnostic accuracy. These application notes provide a comprehensive overview of the quality control procedures for ^{111}In -Satumomab Pendetide.

The monoclonal antibody component, Satumomab (B72.3), targets the Tumor-Associated Glycoprotein 72 (TAG-72), which is expressed in a variety of adenocarcinomas.[1] The pendetide linker securely chelates the gamma-emitting radionuclide, Indium-111, allowing for visualization of tumor sites using Single-Photon Emission Computed Tomography (SPECT).[1]

Quality Control Specifications

The quality control of radiolabeled monoclonal antibodies involves a series of tests to ensure the product meets established standards for identity, purity, potency, and safety.[2][3] The following table summarizes the key quality control tests and their acceptance criteria for ¹¹¹In-Saturomab Pendetide.

Parameter	Test	Specification	Reference Method
Identity	Radionuclide Identity	Gamma-ray spectrum characteristic of ¹¹¹ In (171.3 and 245.4 keV photopeaks)	Gamma-ray Spectrometry
Antibody Integrity	Single main peak corresponding to the intact antibody	Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)	
Purity	Radiochemical Purity	≥ 90% of ¹¹¹ In bound to Satumab Pentetide	Instant Thin-Layer Chromatography (ITLC) or Radio-HPLC
Radionuclidic Purity	As per monograph for ¹¹¹ In Chloride solution	Gamma-ray Spectrometry	
Chemical Purity	Absence of significant levels of impurities from the labeling process	High-Performance Liquid Chromatography (HPLC)	
Potency	Radioactivity Concentration	As specified for the final product	Dose Calibrator
Immunoreactivity	≥ 70% binding to target antigen	Solid-phase antigen binding assay	
Safety	Sterility	No microbial growth	USP <71> Sterility Tests
Bacterial Endotoxins	≤ 175 EU/V (Endotoxin Units per volume)	USP <85> Bacterial Endotoxins Test (LAL test)	
pH	5.0 - 7.0	pH meter	

Experimental Protocols

Determination of Radiochemical Purity by Instant Thin-Layer Chromatography (ITLC)

Principle: This method separates the radiolabeled antibody from free ^{111}In . The antibody remains at the origin of the ITLC strip, while the free ^{111}In migrates with the solvent front.

Materials:

- ITLC strips (e.g., silica gel impregnated glass fiber)
- Developing solvent: 0.1 M Diethylenetriaminepentaacetic acid (DTPA) in saline, pH 5
- Chromatography chamber
- Radio-TLC scanner or gamma counter

Procedure:

- Spot a small volume (1-2 μL) of the ^{111}In -Saturumab Pendetide solution onto the origin of an ITLC strip.
- Place the strip in a chromatography chamber containing the developing solvent.
- Allow the solvent to migrate up the strip until it reaches the solvent front line.
- Remove the strip from the chamber and allow it to dry.
- Cut the strip into two sections (origin and solvent front) and measure the radioactivity of each section using a gamma counter, or scan the entire strip using a radio-TLC scanner.
- Calculate the radiochemical purity using the following formula:

$$\% \text{ Radiochemical Purity} = (\text{Counts at Origin} / (\text{Counts at Origin} + \text{Counts at Solvent Front})) \times 100\%$$

Assessment of Antibody Integrity by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)

Principle: SE-HPLC separates molecules based on their size. This method is used to detect the presence of aggregates or fragments in the antibody preparation.

Materials:

- HPLC system with a UV detector and a radioactivity detector
- Size-exclusion column (e.g., TSKgel G3000SWxl)
- Mobile phase: 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8
- ¹¹¹In-Saturomab Pendetide sample

Procedure:

- Equilibrate the SE-HPLC system with the mobile phase.
- Inject a suitable volume of the ¹¹¹In-Saturomab Pendetide sample onto the column.
- Monitor the elution profile using both the UV detector (at 280 nm) and the radioactivity detector.
- The major peak should correspond to the intact radiolabeled monoclonal antibody. The presence of significant peaks at earlier retention times indicates aggregation, while peaks at later retention times suggest fragmentation.

Measurement of Immunoreactivity

Principle: This assay determines the fraction of the radiolabeled antibody that is capable of binding to its target antigen, TAG-72.[4] A solid-phase binding assay is commonly used, where the antigen is immobilized on a solid support.[4]

Materials:

- TAG-72 antigen-coated microtiter plates or beads
- ¹¹¹In-Saturomab Pendetide
- Binding buffer (e.g., PBS with 1% BSA)

- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Gamma counter

Procedure:

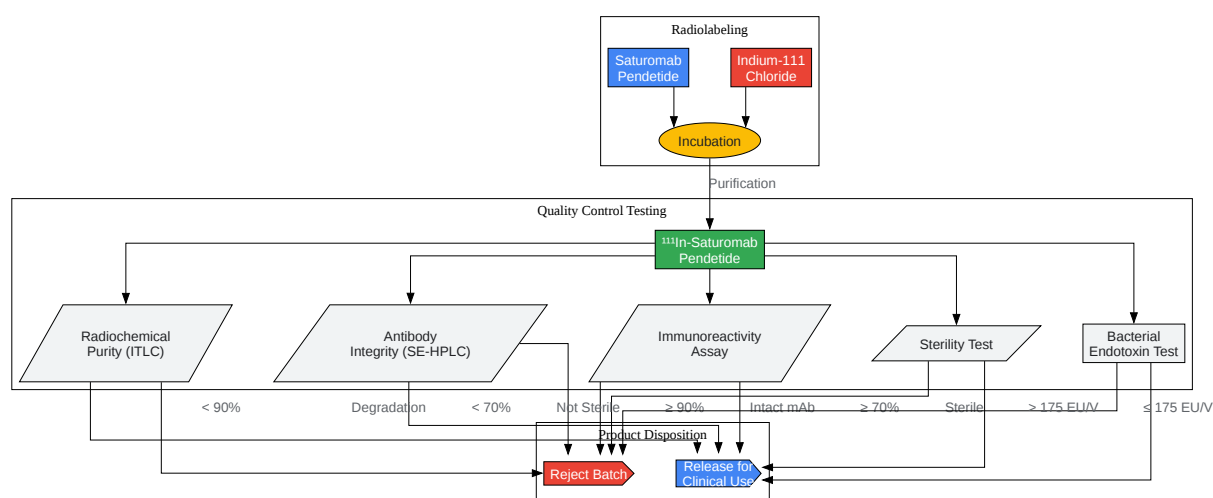
- Prepare serial dilutions of the ^{111}In -Satumomab Pendetide in binding buffer.
- Add the diluted radiolabeled antibody to the antigen-coated wells.
- Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for binding.
- Wash the wells multiple times with the wash buffer to remove unbound antibody.
- Measure the radioactivity in each well using a gamma counter.
- Determine the maximum percentage of bound radioactivity, which represents the immunoreactive fraction.

Sterility and Bacterial Endotoxin Testing

These tests should be performed according to the United States Pharmacopeia (USP) guidelines.

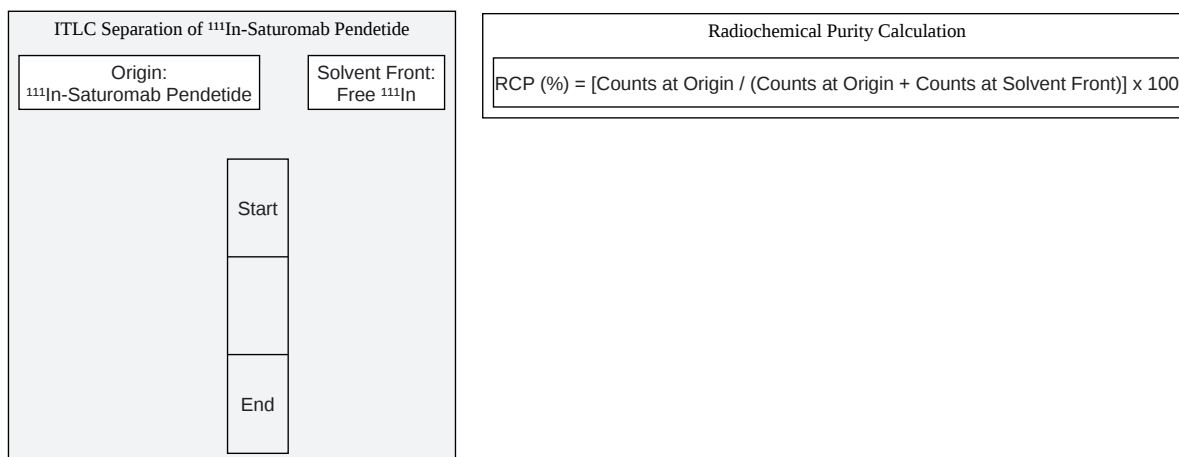
- Sterility Test (USP <71>): The product is cultured in suitable media to detect the presence of viable microorganisms.
- Bacterial Endotoxins Test (USP <85>): The Limulus Amebocyte Lysate (LAL) test is used to quantify the level of bacterial endotoxins.

Visualizations



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Caption: Quality control workflow for ¹¹¹In-Saturomab Pendetide.



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Caption: Principle of ITLC for radiochemical purity testing.

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